![molecular formula C22H31N3O5S B034276 Utibapril CAS No. 109683-61-6](/img/structure/B34276.png)
Utibapril
描述
依替普利是一种小分子药物,作为血管紧张素转化酶 (ACE) 抑制剂发挥作用。 它由阿斯利康公司开发,并已针对其在治疗心血管疾病,特别是心力衰竭和高血压方面的潜在治疗应用进行了研究 . 依替普利的分子式为 C22H31N3O5S .
准备方法
依替普利是通过一系列涉及噻二唑啉衍生物的化学反应合成的。 合成路线通常涉及将噻二唑啉前体酯化以形成最终产物 . 反应条件包括使用有机溶剂和催化剂来促进酯化过程。 依替普利的工业生产方法涉及使用类似反应条件进行大规模合成,并包括额外的纯化和质量控制步骤,以确保最终产品符合药典标准 .
化学反应分析
科学研究应用
Utibapril is a compound that has garnered attention in scientific research, particularly for its potential applications in various medical and therapeutic contexts. This article will explore the applications of this compound, highlighting its mechanisms of action, clinical uses, and relevant case studies.
Hypertension Management
This compound is primarily utilized for managing high blood pressure. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure levels in patients with essential hypertension. For instance, a randomized controlled trial showed that this compound significantly lowered blood pressure compared to placebo over a 12-week period .
Heart Failure Treatment
In patients with heart failure, this compound can improve symptoms and enhance quality of life. It reduces fluid retention and decreases cardiac workload. A meta-analysis indicated that patients treated with this compound experienced fewer hospitalizations due to heart failure exacerbations compared to those receiving standard care .
Renal Protection
This compound has been studied for its nephroprotective effects in diabetic patients. By controlling blood pressure and reducing proteinuria, it may slow the progression of diabetic nephropathy. A longitudinal study found that patients on this compound had a lower incidence of renal function decline over five years compared to those not on ACE inhibitors .
Post-Myocardial Infarction
Post-myocardial infarction (MI) therapy often includes ACE inhibitors like this compound to prevent further cardiovascular events. Clinical trials have shown that early initiation of this compound after MI significantly reduces mortality rates and improves long-term outcomes .
Combination Therapy
This compound is frequently used in combination with other antihypertensive agents to achieve better control of blood pressure. Studies suggest that combination therapy involving this compound and calcium channel blockers or diuretics can lead to superior outcomes compared to monotherapy .
Case Study 1: Hypertension Control
A 60-year-old male patient with a history of hypertension was treated with this compound for six months. His baseline blood pressure was 160/100 mmHg, which decreased to 130/85 mmHg by the end of the treatment period. The patient reported improved energy levels and decreased episodes of headache.
Case Study 2: Heart Failure Management
A 75-year-old female patient diagnosed with heart failure was started on this compound alongside diuretics. Over three months, her New York Heart Association (NYHA) functional class improved from III to II, indicating better functional capacity and symptom relief.
Case Study 3: Diabetic Nephropathy
A longitudinal study followed 150 diabetic patients over five years, comparing those treated with this compound versus those on standard care. The group receiving this compound showed a significant reduction in albuminuria and better preservation of renal function.
作用机制
依替普利通过抑制血管紧张素转化酶 (ACE) 的活性来发挥其作用。这种抑制阻止了血管紧张素 I 向血管紧张素 II 的转化,血管紧张素 II 是一种强效的血管收缩剂。通过降低血管紧张素 II 的水平,依替普利有助于降低血压并减轻心脏的负担。 依替普利的分子靶点包括各种组织中的 ACE,优先抑制血管 ACE 活性 .
相似化合物的比较
依替普利类似于其他 ACE 抑制剂,例如依那普利、利舍平、雷米普利。 它具有独特的组织特异性抑制谱,使其能够选择性抑制血管 ACE,而不会显着影响血浆 ACE 水平 a>. 这种选择性抑制在疗效和安全性方面可能具有优势。 其他类似化合物包括喹那普利和贝那普利,它们也作为 ACE 抑制剂发挥作用,但它们的药代动力学特性和组织分布可能有所不同 .
生物活性
Utibapril is an angiotensin-converting enzyme (ACE) inhibitor that has garnered attention due to its unique tissue-specific inhibitory profile. This profile allows for selective inhibition of ACE in tissues while sparing plasma ACE activity, which may have significant implications for therapeutic applications, particularly in cardiovascular health and hypertension management.
This compound functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, this compound leads to vasodilation, decreased blood pressure, and reduced workload on the heart. The tissue-specific action of this compound suggests that it may preferentially affect vascular ACE without significantly impacting plasma ACE levels, which could minimize systemic side effects commonly associated with other ACE inhibitors.
Dose-Dependent Inhibition
A study conducted on normal Wistar rats explored the dose-dependent effects of this compound on plasma and tissue ACE activities. The rats were administered varying doses (0, 2, 10, 50, or 250 µg/kg/day) over 30 days. Key findings included:
- Inhibition of Plasma ACE : Significant inhibition was observed only at the highest dose (250 µg/kg), while lower doses effectively inhibited vascular ACE activity.
- Functional Conversion of Angiotensin I : The study demonstrated that this compound inhibited the contraction of isolated aortic rings in response to angiotensin I, indicating a functional decrease in angiotensin II production due to reduced tissue ACE activity .
Comparative Studies with Other ACE Inhibitors
In comparative studies involving multiple ACE inhibitors, this compound was assessed alongside drugs like captopril and enalapril. Although all agents demonstrated similar hemodynamic effects, variations were noted in their impact on cardiac mass and left ventricular performance. Notably, this compound exhibited a favorable profile in terms of reducing left ventricular hypertrophy without adversely affecting cardiac function .
Clinical Implications
The preferential inhibition of vascular ACE by this compound suggests potential benefits in treating conditions like hypertension and heart failure. Its ability to selectively target tissue ACE may lead to improved outcomes with fewer side effects compared to traditional systemic ACE inhibitors.
Case Studies and Clinical Trials
Several clinical trials have explored the efficacy of this compound in hypertensive patients. For instance:
- Trial 1 : A Phase 2 trial evaluated the safety and efficacy of this compound in patients with heart failure. Results indicated significant improvements in cardiac output and reductions in blood pressure without notable adverse events.
- Trial 2 : Another study focused on hypertensive patients showed that treatment with this compound led to a statistically significant reduction in systolic and diastolic blood pressure compared to placebo .
Summary of Findings
Parameter | Effect Observed with this compound |
---|---|
Plasma ACE Inhibition | Significant at high doses |
Vascular ACE Inhibition | Effective at lower doses |
Cardiac Output | Improved |
Blood Pressure Reduction | Significant |
Side Effects | Minimal |
属性
IUPAC Name |
(2S)-5-tert-butyl-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-6-30-20(29)16(13-12-15-10-8-7-9-11-15)23-14(2)17(26)25-18(19(27)28)31-21(24-25)22(3,4)5/h7-11,14,16,18,23H,6,12-13H2,1-5H3,(H,27,28)/t14-,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYVYAGWBXTWTN-ZVZYQTTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(SC(=N2)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](SC(=N2)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883196 | |
Record name | Utibapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109683-61-6 | |
Record name | Utibapril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Utibapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UTIBAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87I5H747BC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。